REACTION_CXSMILES
|
[Na].Cl.CO[C:5]([C:7]1[C:8]2[C:9](CN)=[CH:10][NH:11][C:12]=2[CH:13]=[CH:14][CH:15]=1)=O.C[OH:19]>>[CH2:5]1[C:7]2[C:8]([C:12](=[O:19])[CH:13]=[CH:14][CH:15]=2)=[CH:9][CH:10]=[N:11]1 |f:1.2,^1:0|
|
Name
|
3-(aminomethyl)indole-4-carboxylic acid methyl ester hydrochloride
|
Quantity
|
102.7 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(=O)C=1C=2C(=CNC2C=CC1)CN
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
WAIT
|
Details
|
is done in portions within a few minutes
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated
|
Type
|
ADDITION
|
Details
|
is added to the crystalline residue
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |